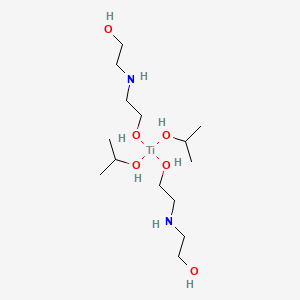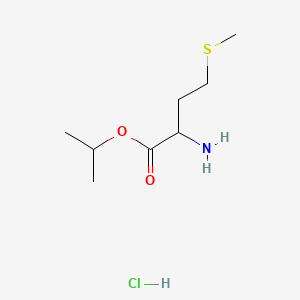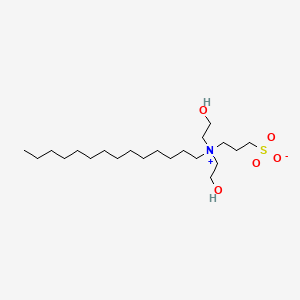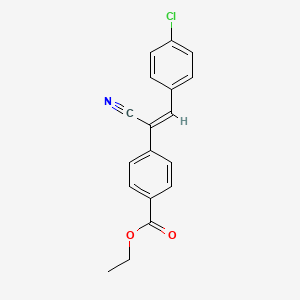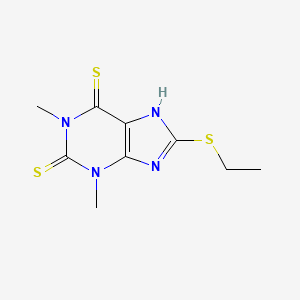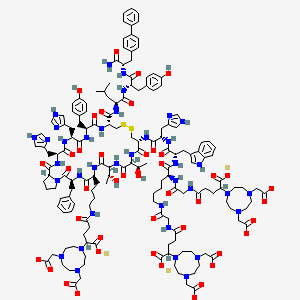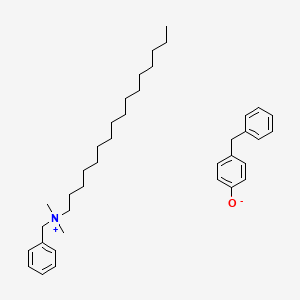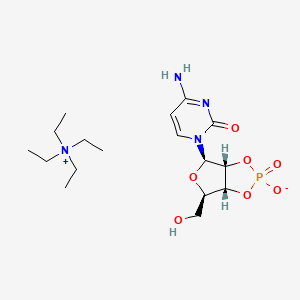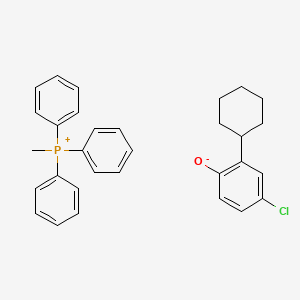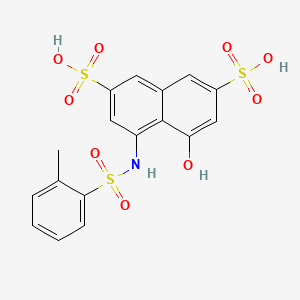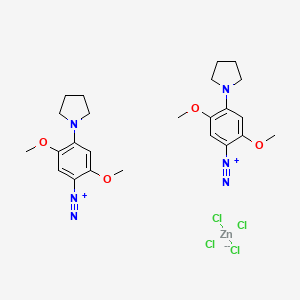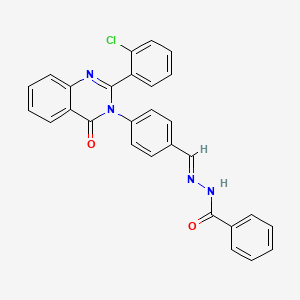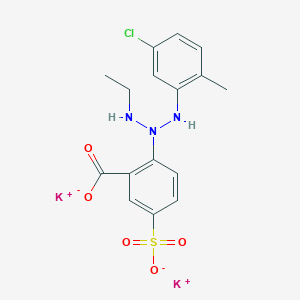
4-(1-Methylheptyl)-2,6-dinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methylheptyl)-2,6-dinitrophenol is an organic compound characterized by the presence of a phenol group substituted with two nitro groups and a 1-methylheptyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylheptyl)-2,6-dinitrophenol typically involves the nitration of a phenol derivative followed by the introduction of the 1-methylheptyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 6 positions of the phenol ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems to manage the exothermic nature of the nitration reaction. The subsequent alkylation step to introduce the 1-methylheptyl group can be achieved using appropriate alkylating agents under suitable conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methylheptyl)-2,6-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or other substituted phenolic compounds.
Scientific Research Applications
4-(1-Methylheptyl)-2,6-dinitrophenol has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialized materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(1-Methylheptyl)-2,6-dinitrophenol involves its interaction with specific molecular targets and pathways. The nitro groups and phenol moiety play crucial roles in its reactivity and biological activity. The compound may exert its effects by interacting with enzymes, receptors, or other biomolecules, leading to alterations in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylheptyl)-4,6-dinitrophenol: A structural isomer with similar chemical properties.
Benzaldehyde, 4-(1-methylethyl)-: Another compound with a similar alkyl chain but different functional groups.
Uniqueness
4-(1-Methylheptyl)-2,6-dinitrophenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Its combination of nitro groups and a 1-methylheptyl chain makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
4095-54-9 |
|---|---|
Molecular Formula |
C14H20N2O5 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
2,6-dinitro-4-octan-2-ylphenol |
InChI |
InChI=1S/C14H20N2O5/c1-3-4-5-6-7-10(2)11-8-12(15(18)19)14(17)13(9-11)16(20)21/h8-10,17H,3-7H2,1-2H3 |
InChI Key |
RZDYCJCMFYIULG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



